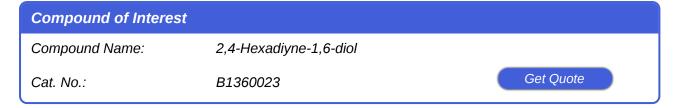


# Comparative study of "2,4-Hexadiyne-1,6-diol" and its tosylate derivatives

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A Comparative Guide to 2,4-Hexadiyne-1,6-diol and its Tosylate Derivatives for Researchers

#### Introduction

**2,4-Hexadiyne-1,6-diol** is a versatile organic compound featuring a conjugated diacetylene core flanked by two primary alcohol functional groups.[1][2] This unique structure makes it a valuable building block in various fields, including materials science and pharmaceutical synthesis.[1][3] It serves as a precursor for conjugated polymers with interesting optical and electronic properties and is a key starting material for the synthesis of bioactive molecules like the antibiotic thiarubrine A.[3][4][5]

A common and crucial modification of **2,4-Hexadiyne-1,6-diol** is the conversion of its terminal hydroxyl groups into tosylates (p-toluenesulfonates). This process dramatically alters the molecule's reactivity, transforming the poorly leaving hydroxyl groups into excellent tosylate leaving groups. This guide provides a comparative analysis of **2,4-Hexadiyne-1,6-diol** and its primary tosylate derivative, **2,4-Hexadiyne-1,6-diyl** bis(p-toluenesulfonate), offering insights into their respective properties, synthesis, and applications, supported by experimental data and protocols.

## **Data Presentation: Physicochemical Properties**

The conversion of the diol to its ditosylate derivative results in significant changes to its physical and chemical properties, as summarized below.



Property	2,4-Hexadiyne-1,6-diol	2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate)
CAS Number	3031-68-3[4][6]	32527-15-4[7]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>2</sub> [3][6]	C20H18O6S2[7]
Molecular Weight	110.11 g/mol [3][6]	418.5 g/mol [7]
Appearance	White to light yellow crystalline solid[1][2]	Crystalline solid
Melting Point	113-114 °C[4][5]	Not specified, but polymerization is studied below melting point
Solubility	Soluble in methanol[3]	Soluble in dimethylformamide (partially polymerized form)[8]
Key Functional Groups	Two primary hydroxyl (-OH) groups	Two tosylate (-OTs) groups
Reactivity Feature	Nucleophilic hydroxyl groups, precursor for polymerization[1] [4]	Excellent leaving groups, susceptible to nucleophilic substitution

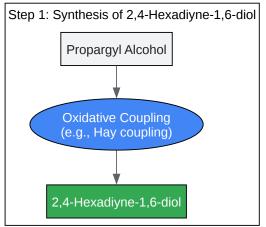
## **Synthesis and Experimental Protocols**

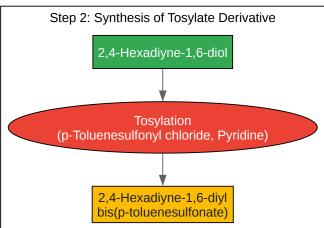
The synthesis pathways for **2,4-Hexadiyne-1,6-diol** and its subsequent tosylation are well-established multi-step processes.

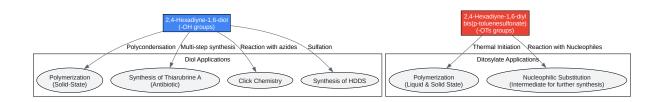
#### **Synthesis Workflow**

The general workflow involves the oxidative coupling of a protected propargyl alcohol, followed by deprotection to yield the diol, and finally tosylation.









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